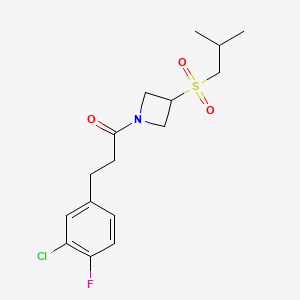
2,7-Dichlorobenzoxazole
Descripción general
Descripción
Synthesis Analysis
Benzoxazole derivatives, including 2,7-Dichlorobenzoxazole, have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Molecular Structure Analysis
The molecular formula of 2,7-Dichlorobenzoxazole is C7H3Cl2NO. The molecular weight is 188.01 . The structure comprises two aromatic rings.Chemical Reactions Analysis
Benzoxazole derivatives have been used in intermediates for the preparation of new biological materials . Cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI give various 2-substituted benzoxazoles .Aplicaciones Científicas De Investigación
- Biological Activities : These derivatives exhibit a broad substrate scope and functionalization potential. They have demonstrated anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
- Catalysts : Different catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been employed to facilitate these synthetic methodologies .
- Bio-Applicability : These compounds are evaluated for their potential against various diseases, making them essential in medicinal research .
- Intramolecular Cyclization : 2,7-Dichlorobenzoxazole can be cyclized to form substituted benzimidazoles, 2-aminobenzimidazoles, and 2-aminobenzothiazoles. Copper (II) oxide nanoparticles catalyze this process in DMSO under air .
Medicinal Chemistry and Drug Discovery
Synthetic Organic Chemistry
Heterocyclic Synthesis
Benzimidazole and Benzothiazole Synthesis
Industrial Applications
Agrochemicals and Pesticides
Safety and Hazards
2,6-Dichlorobenzoxazole, a compound similar to 2,7-Dichlorobenzoxazole, is known to cause skin irritation and serious eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .
Mecanismo De Acción
Target of Action
2,7-Dichlorobenzoxazole is a derivative of benzoxazole, a heterocyclic compound that has been extensively used in drug discovery . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .
Biochemical Pathways
They have been found to exhibit antimicrobial activity against several bacterial and fungal strains , and anticancer activity against human colorectal carcinoma (HCT116) cancer cell line .
Result of Action
Benzoxazole derivatives have been found to possess potent anticancer activity . They have also shown antimicrobial activity against several bacterial and fungal strains .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,7-Dichlorobenzoxazole. For instance, the synthesis of benzoxazole derivatives has been found to be influenced by different reaction conditions and catalysts . .
Propiedades
IUPAC Name |
2,7-dichloro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAKWVONFSNHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86691-34-1 | |
| Record name | 2,7-dichloro-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B2371251.png)
![[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2371252.png)



![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2371259.png)


![1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2371266.png)




![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-2-carboxylic acid](/img/structure/B2371273.png)